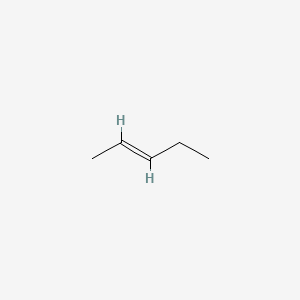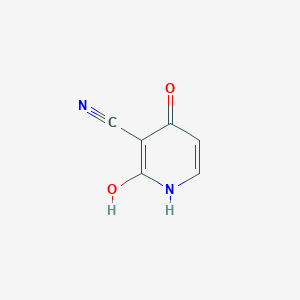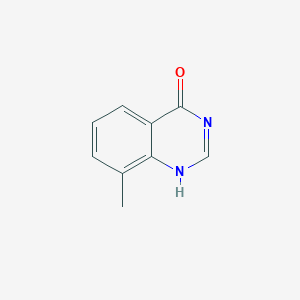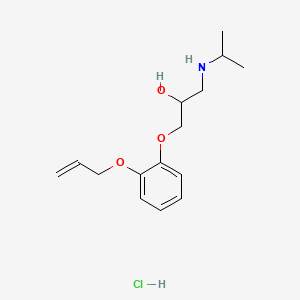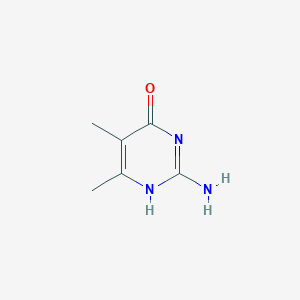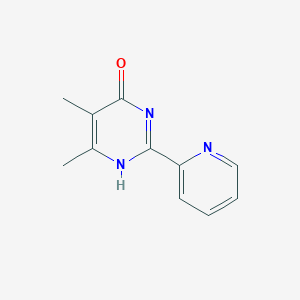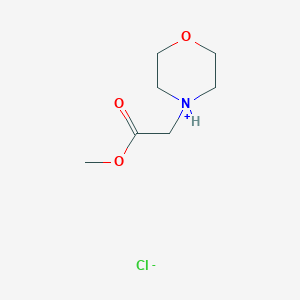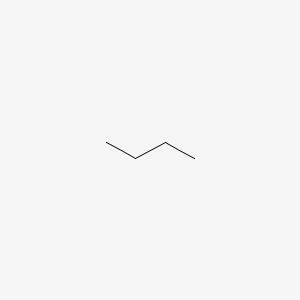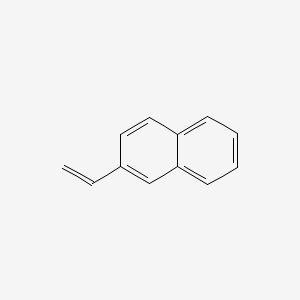
2-Vinylnaphthalene
Übersicht
Beschreibung
2-Vinylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by a naphthalene ring substituted with a vinyl group at the second position. This compound is known for its applications in polymer chemistry and material science due to its unique structural properties.
Wirkmechanismus
Target of Action
2-Vinylnaphthalene is an organic polymer
Mode of Action
The mode of action of this compound involves its interaction with these systems, leading to changes at the molecular level. The specific interactions and resulting changes depend on the system in which this compound is introduced .
Biochemical Pathways
As an organic polymer, it’s likely that this compound interacts with various biochemical pathways, potentially influencing processes such as polymerization .
Result of Action
It’s known that organic polymers can influence processes at the molecular and cellular levels, potentially leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as solvent, temperature, and initiator concentration can influence the degree of polymerization of this compound .
Biochemische Analyse
Biochemical Properties
It has been studied in the context of polymerization reactions . The cationic polymerization of 2-Vinylnaphthalene has been explored, and it was found that the resulting polymers have low molecular weights . This suggests that this compound may interact with certain enzymes or catalysts that facilitate polymerization reactions .
Molecular Mechanism
It has been suggested that the rates of polymerization for this compound are consistent under certain experimental conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Vinylnaphthalene can be synthesized through several methods. One common approach involves the reduction of 2-acetyl-naphthalene to form a hydroxyl intermediate, which is then dehydrated to yield this compound . Another method includes the alkylation of naphthalene to form ethylnaphthalenes, followed by dehydrogenation or oxidation and subsequent dehydration .
Industrial Production Methods: The industrial production of this compound typically involves the use of catalysts and polymerization inhibitors to ensure high yield and minimal side reactions. The process is carried out under controlled conditions, often in a vacuum, to maintain the integrity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Vinylnaphthalene undergoes various chemical reactions, including:
Polymerization: Both cationic and radical polymerizations are common, leading to the formation of poly(this compound).
Oxidation and Reduction: These reactions can modify the vinyl group or the naphthalene ring, leading to different derivatives.
Common Reagents and Conditions:
Cationic Polymerization: Typically involves catalysts like titanium tetrachloride in solvents such as dichloromethane.
Oxidation: Often uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Major Products:
Poly(this compound): A polymer with applications in material science.
Oxidized Derivatives: Various oxidized forms of this compound, depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
2-Vinylnaphthalene is employed in the synthesis of various copolymers, such as poly(sodium styrenesulfonate-co-2-vinylnaphthalene) and poly(this compound-alt-maleic acid)-graft-polystyrene . These copolymers find applications as photoactive polymer micelles and stabilizers for polystyrene latexes. Additionally, this compound is used in the study of polymer blend compatibility and the antenna effect in polymer molecules .
Vergleich Mit ähnlichen Verbindungen
1-Vinylnaphthalene: Similar in structure but with the vinyl group at the first position.
2-Ethenylnaphthalene: Another name for 2-vinylnaphthalene, highlighting its vinyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the properties of the resulting polymers. Compared to 1-vinylnaphthalene, this compound offers different polymerization characteristics and stability .
Eigenschaften
IUPAC Name |
2-ethenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYAVSFOJVUIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28406-56-6 | |
| Record name | Poly(2-vinylnaphthalene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28406-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70862435 | |
| Record name | 2-Vinylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan powder; [Alfa Aesar MSDS] | |
| Record name | 2-Vinylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9648 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
827-54-3, 28406-56-6 | |
| Record name | 2-Vinylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Vinylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC177870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Vinylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-vinylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-VINYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZD8LI91N1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Vinylnaphthalene?
A1: this compound has the molecular formula C12H10 and a molecular weight of 154.21 g/mol.
Q2: Are there any characteristic spectroscopic data for this compound?
A2: Infrared (IR) spectroscopy can identify the vinyl group in this compound by the disappearance of characteristic absorption bands at 894 and 991 cm-1 upon polymerization. [] 1H NMR and 13C NMR are also useful for characterizing the structure and studying end-groups in polymers derived from this compound. [, ]
Q3: What is unique about the thermal polymerization of this compound compared to Styrene?
A3: this compound exhibits a higher propensity for thermal polymerization than Styrene. [, ] This is attributed to increased resonance stabilization in this compound-derived radicals due to the presence of an additional fused aromatic ring. [, ]
Q4: Can controlled polymerization techniques be applied to this compound?
A4: Yes, several controlled polymerization methods have been successfully applied. Living anionic polymerization using initiators like potassium naphthalide or tert-butyllithium in specific solvent systems allows for the synthesis of well-defined poly(this compound) with narrow molecular weight distributions. [, ] Living cationic polymerization using a TiCl4/SnCl4 initiating system with ethyl acetate as an added base has also been achieved at low temperatures. []
Q5: How does the glass transition temperature (Tg) of poly(this compound) compare to polystyrene?
A5: Poly(this compound) exhibits a significantly higher Tg than polystyrene. For example, poly(6-tert-butoxy-2-vinylnaphthalene) has a Tg of 157 °C, which is 94 °C higher than its corresponding styrene derivative. [] This difference is attributed to the bulky and rigid naphthyl group in the polymer backbone, which restricts chain mobility.
Q6: What are the implications of this compound's thermal polymerization for controlled radical polymerization techniques like SFRP?
A6: The high propensity for thermal polymerization presents challenges for controlled radical techniques like SFRP. Studies have shown that the rate of monomer disappearance during SFRP of this compound is comparable to that observed under purely thermal conditions, indicating a lack of control by the stable free radical. []
Q7: Can this compound itself be used to initiate polymerization?
A7: Yes, the thermal polymerization tendency of this compound can be harnessed for controlled initiation of other monomers, such as styrene, in SFRP. This approach results in polymers end-functionalized with this compound units. []
Q8: What unique properties do macrocyclic poly(this compound) materials possess?
A8: Compared to their linear counterparts, macrocyclic poly(this compound)s exhibit smaller hydrodynamic volumes and enhanced thermal decomposition stability. This is attributed to the constrained cyclic architecture. []
Q9: How does the incorporation of this compound into copolymers affect their dry-etching durability?
A9: Copolymers of this compound with methyl methacrylate show enhanced dry-etching durability compared to pure poly(methyl methacrylate) and copolymers with α-methyl styrene. [, ] This is attributed to the energy quenching effects of the aromatic naphthalene moiety, which protects the polymer chains from degradation during the etching process.
Q10: How does the microstructure of this compound/maleic anhydride copolymers vary with monomer feed?
A11: Fluorescence spectroscopy studies reveal that while the overall composition remains close to 1:1, the sequence distribution of monomers within the copolymer changes with the feed ratio. The fraction of this compound-2-Vinylnaphthalene diads increases as the proportion of this compound in the monomer feed increases. []
Q11: Can this compound be copolymerized with other monomers besides maleic anhydride?
A12: Yes, this compound has been successfully copolymerized with various other monomers including styrene, methyl methacrylate, ethylene, and 4-vinylbiphenyl. [, , , ] These copolymers display a range of properties suitable for various applications.
Q12: What interesting properties are exhibited by poly(this compound-alt-maleic acid)-graft-polystyrene?
A13: This graft copolymer forms micelle structures in solution and acts as a surfactant, enabling the production of stable polystyrene latexes. The naphthalene moieties in the copolymer remain accessible to the aqueous phase, even when incorporated into latex particles, making them potentially useful for sensing or catalytic applications. []
Q13: How does the microstructure of poly(this compound) affect its photophysical properties?
A14: The presence of intramolecular and intermolecular interactions between naphthalene groups in poly(this compound) significantly influences its photophysical behavior. For example, excimer formation and energy transfer processes are observed in solutions and solid films, with temperature-dependent effects. [, ]
Q14: Can the fluorescence properties of this compound copolymers be exploited for analytical purposes?
A15: Yes, fluorescence techniques can be utilized to monitor the kinetics of this compound polymerization and characterize copolymer microstructure. [, ] Time-resolved fluorescence depolarization measurements of excitation transport in this compound-containing copolymers enable the determination of polymer chain conformation in the solid state. [, ]
Q15: How do charge-transfer interactions influence the photochemical reactions of this compound?
A16: Charge-transfer interactions between excited this compound and ground-state electron donors or acceptors can significantly alter its photochemical reactivity. For instance, the presence of amines can increase the trans/cis ratio of 1,2-di(2-naphthyl)cyclobutane formation. [] Similarly, charge-transfer complexation with fumaronitrile enables photo-initiated copolymerization. [, ]
Q16: What are the applications of this compound in solar energy conversion and environmental remediation?
A17: Polymers containing this compound units have shown promise as antenna materials for solar energy conversion. For example, they can facilitate the efficient photosensitized synthesis of previtamin D3 in aqueous solutions. [] Additionally, these polymers can be used for the photocatalytic degradation of environmental pollutants like polychlorinated biphenyls. [, ]
Q17: Has this compound been investigated in the context of graphene-based materials?
A18: Yes, recent research has explored the use of this compound in synthesizing nanocomposites with reduced graphene oxide (RGO). [] The strong π-π interactions between the naphthalene rings in the polymer and the graphene sheets result in enhanced thermal and mechanical properties of the nanocomposite material.
Q18: What is known about the solid-state polymerization of this compound?
A19: this compound can undergo solid-state polymerization upon exposure to γ-radiation. The post-polymerization process follows first-order kinetics and yields a polymer with a limiting conversion. [] UV irradiation of this compound in the solid state primarily yields a high molecular weight polymer, in contrast to the predominant cyclodimer formation observed in solution. []
Q19: Are there any known synthetic routes to enantiomerically pure derivatives of this compound?
A20: Yes, (R)-(-)-1-(2-naphthyl)-2-(N-methyl)aminoethanol, a potential β-adrenergic blocker, can be synthesized starting from this compound utilizing a six-step procedure that includes Sharpless asymmetric dihydroxylation as a key step. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


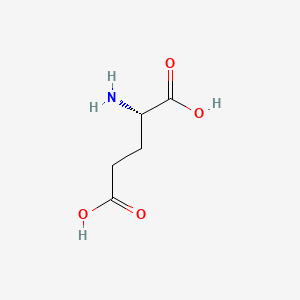


![[5-[Hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B7767912.png)
